molecular formula C24H25N5O2 B2494839 2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide CAS No. 941884-90-8

2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide

Cat. No.: B2494839
CAS No.: 941884-90-8
M. Wt: 415.497
InChI Key: QOFUNKGPSOFXLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide is a heterocyclic molecule featuring a pyrazolo[3,4-d]pyridazin core. This core is substituted with a 3,4-dimethylphenyl group at the 1-position, a methyl group at the 4-position, and a ketone at the 7-position. The compound’s structural elucidation likely employs crystallographic tools such as SHELXL, a widely used program for small-molecule refinement .

Properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-16-9-10-20(13-17(16)2)29-23-21(14-26-29)18(3)27-28(24(23)31)15-22(30)25-12-11-19-7-5-4-6-8-19/h4-10,13-14H,11-12,15H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFUNKGPSOFXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NCCC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H25N5O3C_{21}H_{25}N_{5}O_{3} with a molecular weight of approximately 395.5 g/mol. The structure features a pyrazolo[3,4-d]pyridazine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC21H25N5O3
Molecular Weight395.5 g/mol
Purity≥ 95%
Complexity Rating669

Antitumor Activity

Several studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of pyrazolo[3,4-d]pyridazines have shown cytotoxic effects against various cancer cell lines.

  • Case Study : A related compound demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against human breast cancer T47D cells, indicating promising antitumor activity .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of pyrazolo derivatives. Compounds structurally similar to our target compound have been tested for antibacterial activity.

  • Case Study : A study found that certain benzothiazole derivatives exhibited good antibacterial activity against pathogenic bacteria, suggesting that the target compound may share similar properties .

The precise mechanism by which This compound exerts its biological effects is yet to be fully elucidated. However, it is hypothesized that the presence of the pyrazolo group contributes to its ability to interact with specific biological targets involved in cell proliferation and survival.

In Vitro Studies

In vitro studies are essential for assessing the biological activity of new compounds. For example:

  • Cytotoxicity Assays : Compounds similar to our target were screened against various cancer cell lines (e.g., MCF-7) with results indicating significant cytotoxic effects compared to standard treatments like cisplatin .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of new compounds. Modifications in the chemical structure can lead to enhanced potency or selectivity for specific biological targets.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Substitution on PyrazoloIncreased cytotoxicity
Aromatic ring variationsAltered selectivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

The pyrazolo[3,4-d]pyridazin core distinguishes the target compound from related heterocycles:

  • Pyrazolo[3,4-d]pyrimidin-4-ones (): These feature a pyrimidinone ring fused to pyrazole. For instance, compounds 2–10 in incorporate thioether linkages via phenacyl chloride reactions, a strategy that may differ from the target compound’s synthesis .
  • Imidazo[1,2-a]pyridine (): This scaffold, as seen in diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate, shares a fused bicyclic system but includes an imidazole ring. The presence of a nitrophenyl group (electron-withdrawing) in this compound versus the dimethylphenyl group (electron-donating) in the target may lead to divergent electronic and steric effects .

Substituent Analysis

  • Phenethyl Groups : Both the target compound and ’s imidazo-pyridine derivative incorporate phenethyl moieties. However, the acetamide linkage in the target compound introduces hydrogen-bonding capability, which could enhance solubility compared to the ester groups in ’s compound .
  • Aromatic Substituents : The 3,4-dimethylphenyl group in the target compound provides steric bulk and moderate electron donation, contrasting with the 4-nitrophenyl group in ’s compound, which is highly electron-withdrawing and polar. This difference may influence pharmacokinetic properties such as metabolic stability .

Physical and Spectroscopic Properties

  • Melting Point: ’s imidazo-pyridine derivative melts at 243–245°C, likely due to strong intermolecular interactions (e.g., hydrogen bonding via nitro and ester groups).
  • Spectroscopic Data : The target compound’s 1H NMR would likely show distinct peaks for the phenethylacetamide chain (e.g., δ ~3.5 ppm for CH2 adjacent to amide) and aromatic protons from the dimethylphenyl group. This contrasts with ’s compound, which exhibits triplet signals for ethyl esters (δ 1.30 ppm) and nitro group-associated deshielding .

Data Tables

Table 1. Structural and Functional Comparison

Compound Core Structure Key Substituents Notable Functional Groups Potential Physicochemical Impact
Target Compound Pyrazolo[3,4-d]pyridazin 3,4-Dimethylphenyl, N-phenethylacetamide Amide, ketone Enhanced solubility via H-bonding
Compounds 2–10 () Pyrazolo[3,4-d]pyrimidin-4-one Substituted phenyl, thioether Thioether, pyrimidinone Electron-deficient core; moderate polarity
Compound 1l () Imidazo[1,2-a]pyridine 4-Nitrophenyl, phenethyl esters Nitro, ester, cyano High polarity; strong crystallinity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.